molecular formula C22H28N4O3S B2677843 1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea CAS No. 1235344-37-2

1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea

Cat. No.: B2677843
CAS No.: 1235344-37-2
M. Wt: 428.55
InChI Key: OELJKYLCOLOVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a nicotinoyl moiety, and a piperidinylmethyl urea linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Piperidinylmethyl Intermediate:

      Starting Materials: Piperidine, formaldehyde, and a suitable base.

      Reaction Conditions: The reaction is carried out under basic conditions to form the piperidinylmethyl intermediate.

  • Nicotinoylation:

      Starting Materials: The piperidinylmethyl intermediate and 2-(methylthio)nicotinic acid.

      Reaction Conditions: The nicotinic acid derivative is coupled with the intermediate using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Urea Formation:

      Starting Materials: The nicotinoylated intermediate and 4-ethoxyaniline.

      Reaction Conditions: The final step involves the formation of the urea linkage under mild conditions using reagents like phosgene or triphosgene.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway Modulation: Influencing signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea: Similar structure with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)benzoyl)piperidin-4-yl)methyl)urea: Similar structure with a benzoyl group instead of a nicotinoyl group.

Uniqueness: 1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-3-29-18-8-6-17(7-9-18)25-22(28)24-15-16-10-13-26(14-11-16)21(27)19-5-4-12-23-20(19)30-2/h4-9,12,16H,3,10-11,13-15H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELJKYLCOLOVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.